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Compound of Interest

Compound Name: 2-Cyclohexyl-N-methylacetamide
CAS No.: 62141-37-1
Cat. No.: B1315875
Get Quote
. J

CAS Number: 62141-37-1 Primary Classification: Aliphatic Amide / Pharmaceutical
Intermediate Molecular Formula:

Executive Summary & Chemical Identity

2-Cyclohexyl-N-methylacetamide is a specialized lipophilic amide fragment used primarily in
medicinal chemistry as a stable, non-aromatic bioisostere of N-methyl-2-phenylacetamide.
Unlike its aromatic counterparts, the cyclohexyl moiety offers a distinct spatial volume (chair
conformation) and metabolic profile, making it a critical tool for probing hydrophobic pockets in
GPCRs and kinase targets where

stacking is undesirable.[1]

Physicochemical Datasheet
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Property Specification

CAS Number 62141-37-1

IUPAC Name N-Methyl-2-cyclohexylacetamide
SMILES CNC(=0)Ccc1cccececet
Molecular Weight 155.24 g/mol

LogP (Predicted) ~1.5 — 1.8 (Lipophilic)

) White to off-white solid or viscous oil (purity
Physical State

dependent)
N Soluble in DCM, DMSO, Methanol; Sparingly
Solubility ]
soluble in water
H-Bond Donors/Acceptors 1 Donor / 1 Acceptor

Critical Distinction: Do not confuse with N-cyclohexyl-N-methylacetamide (where the cyclohexyl!
group is attached to the nitrogen). In the subject compound (CAS 62141-37-1), the cyclohexyl!

ring is attached to the

-carbon (position 2) of the acetyl chain.

Synthetic Architecture

The synthesis of 2-Cyclohexyl-N-methylacetamide is best approached via a nucleophilic acyl
substitution mechanism. While direct thermal dehydration is possible, it often leads to
discoloration.[1] The preferred route for pharmaceutical-grade purity is the Acid Chloride
Method or Carbodiimide Coupling.

Method A: Acid Chloride Activation (Scale-Up Preferred)
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This method is preferred for gram-to-kilogram scale synthesis due to its high atom economy
and simplified workup.

Reagents:

Precursor: Cyclohexylacetic acid (CAS 5292-21-7).

Chlorinating Agent: Thionyl Chloride (

) or Oxalyl Chloride.[1]

Nucleophile: Methylamine (2M in THF or aqueous 40%).[1]

Base: Triethylamine (
) or Diisopropylethylamine (DIPEA).[1]
Protocol:

 Activation: Dissolve cyclohexylacetic acid (1.0 eq) in anhydrous DCM. Add catalytic DMF (1-
2 drops). Add oxalyl chloride (1.2 eq) dropwise at 0°C. Stir at RT for 2 hours until gas
evolution (

) ceases.

o Concentration: Evaporate the solvent and excess oxalyl chloride in vacuo to yield crude
cyclohexylacetyl chloride. Re-dissolve in anhydrous DCM.

o Amidation: Cool the acyl chloride solution to 0°C. Add methylamine (1.5 eq) and

(2.0 eq) simultaneously to scavenge HCI.

o Workup: Wash organic layer with 1M HCI (to remove unreacted amine), then Sat.

(to remove unreacted acid), and Brine.[1] Dry over
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Method B: EDC/NHS Coupling (Library Synthesis
Preferred)

For small-scale combinatorial chemistry where avoiding acid chlorides is necessary.
Protocol:

» Dissolve cyclohexylacetic acid in DMF.

e Add EDC

HCI (1.2 eq) and HOBt or NHS (1.2 eq).[1] Stir for 30 mins to form the active ester.

e Add Methylamine hydrochloride (1.2 eq) and DIPEA (3.0 eq).

e Stir at RT for 12-16 hours.

Synthetic Workflow Diagram

The following diagram illustrates the logic flow for selecting the synthesis route based on scale
and purity requirements.

Route A: Acid Chioride | . Xo (17 ()}
(>10g Scale)

Route B: EDCINHS Coupling
(<1g/ Library)

Click to download full resolution via product page

Caption: Decision matrix for the synthesis of 2-Cyclohexyl-N-methylacetamide based on
scale and reagent sensitivity.

Structural Biology & Medicinal Applications

In drug design, 2-Cyclohexyl-N-methylacetamide serves as a strategic fragment. Its utility lies
in its ability to fill hydrophobic pockets without the planar constraints of aromatic rings.[1]
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Bioisosterism: Cyclohexyl vs. Phenyl
Researchers often substitute a Phenyl group (planar,

) with a Cyclohexy! group (chair,

) to modulate physicochemical properties:

» Solubility: The cyclohexyl derivative generally has higher aqueous solubility than the phenyl
analog due to the disruption of planar crystal packing.[1]

o Metabolic Stability: The cyclohexyl ring is susceptible to oxidative metabolism (CYP450
hydroxylation) at the C3/C4 positions, whereas the phenyl ring is prone to aromatic
hydroxylation.[1] This switch is used to tune half-life (

).

o 3D Space Filling: The cyclohexyl group is "thicker" (chair conformation) than the flat phenyl
ring, allowing for tighter binding in globular hydrophobic pockets.[1]

Pharmacophore Mapping

Drug Target Pocket

(Hydrophobic)

/
/'Traditional Fit

/

Phenyl Analogue 2-Cyclohexyl-N-methylacetamide
(Planar, Pi-Stacking) (Volumetric, Aliphatic)

Altered Metabolic Soft Spot No Pi-Pi Interactions

Click to download full resolution via product page

Increased Solubility
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Caption: Pharmacophore comparison demonstrating the strategic advantages of the
cyclohexyl-amide scaffold.

Analytical Characterization (QC)

To validate the synthesis of CAS 62141-37-1, the following spectral signatures must be
confirmed.

1H NMR (Chloroform-d, 400 MHz)

e 5.4-5.8 ppm (Broad s, 1H): Amide N-H proton.

2.80 ppm (d,
Hz, 3H): N-Methyl group (

). The doublet confirms coupling to the NH proton.[1]

2.05 ppm (d,
Hz, 2H):
-Methylene protons (

).

1.60 - 1.75 ppm (m, 5H): Cyclohexyl ring protons (Equatorial/Axial mix).[1]

0.90 - 1.30 ppm (m, 6H): Remaining cyclohexyl ring protons.

IR Spectroscopy (ATR)[1]

e 3280

: N-H stretch (secondary amide).[1]
e 2920, 2850
: C-H stretch (strong, aliphatic cyclohexyl).[1]

e 1640
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: C=0 stretch (Amide | band).[1]

e 1550
: N-H bend (Amide Il band).[1]

Safety & Handling

» GHS Classification: Not globally harmonized, but treated as Warning (Skin Irrit. 2, Eye Irrit.
2).[1]

» Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Amides are generally
stable but can hydrolyze under strong acidic/basic conditions over time.[1]

» Spill Response: Absorb with sand or vermiculite.[1] Incinerate in a chemical waste facility.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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